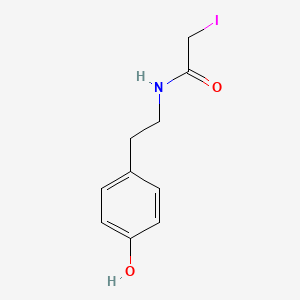

N-Iodoacetyltyramine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-[2-(4-hydroxyphenyl)ethyl]-2-iodoacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12INO2/c11-7-10(14)12-6-5-8-1-3-9(13)4-2-8/h1-4,13H,5-7H2,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KROHFNRTQBLLOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCNC(=O)CI)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60968273 | |

| Record name | N-[2-(4-Hydroxyphenyl)ethyl]-2-iodoethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60968273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53527-07-4 | |

| Record name | N-Iodoacetyltyramine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053527074 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[2-(4-Hydroxyphenyl)ethyl]-2-iodoethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60968273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-Iodoacetyltyramine: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, synthesis, and applications of N-Iodoacetyltyramine, a key reagent in bioconjugation and molecular biology.

Core Chemical Properties

N-Iodoacetyltyramine, systematically named N-[2-(4-hydroxyphenyl)ethyl]-2-iodoacetamide, is a derivative of tyramine featuring a reactive iodoacetyl group. This functional group makes it an effective alkylating agent, particularly for targeting sulfhydryl groups in proteins.[1]

Quantitative Data Summary

While specific experimental values for melting point, boiling point, and solubility are not consistently reported in publicly available literature, the fundamental properties of N-Iodoacetyltyramine are summarized below. For precise, lot-specific data, consulting the supplier's technical data sheet is recommended.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂INO₂ | [2][3] |

| Molecular Weight | 305.11 g/mol | [1][4] |

| Appearance | White to off-white powder/solid | [5][6] |

| Purity | ≥97% (by NMR) | [5][6] |

| Storage Temperature | 0-8 °C, protect from light | [6] |

| IUPAC Name | N-[2-(4-hydroxyphenyl)ethyl]-2-iodoacetamide | [4] |

| CAS Number | 53527-07-4 | [4] |

Synthesis of N-Iodoacetyltyramine

The primary synthetic route to N-Iodoacetyltyramine involves the acylation of the primary amine of tyramine with a reactive iodoacetylating agent, such as iodoacetic anhydride or iodoacetyl chloride.[1] The reaction is typically carried out in an organic solvent in the presence of a base to neutralize the acid generated. High yields of over 85% have been reported under anhydrous conditions.

Experimental Protocol: Synthesis of N-Iodoacetyltyramine

This protocol is a representative procedure based on established chemical principles for the acylation of amines. Optimization may be required for specific laboratory conditions and scales.

Materials:

-

Tyramine

-

Iodoacetic anhydride or Iodoacetyl chloride

-

Anhydrous Dichloromethane (DCM) or similar aprotic solvent

-

Triethylamine (TEA) or another suitable non-nucleophilic base

-

Argon or Nitrogen gas for inert atmosphere

-

Standard laboratory glassware and stirring equipment

-

Rotary evaporator

-

Silica gel for column chromatography (if further purification is needed)

Procedure:

-

Preparation: Under an inert atmosphere (Argon or Nitrogen), dissolve tyramine in anhydrous dichloromethane.

-

Addition of Base: Add a slight molar excess (approximately 1.1 equivalents) of triethylamine to the solution with stirring.

-

Addition of Acylating Agent: Slowly add a solution of iodoacetic anhydride or iodoacetyl chloride (approximately 1.05 equivalents) in anhydrous dichloromethane to the reaction mixture. Maintain the temperature at 0-4 °C using an ice bath to control the exothermic reaction.

-

Reaction: Allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification (Optional): If necessary, purify the crude product by silica gel column chromatography to obtain pure N-Iodoacetyltyramine.

-

Characterization: Confirm the identity and purity of the final product using techniques such as NMR spectroscopy, mass spectrometry, and HPLC.[1]

References

- 1. N-Iodoacetyltyramine | 53527-07-4 | Benchchem [benchchem.com]

- 2. N-Iodoacetyltyramine-d4 | LGC Standards [lgcstandards.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. N-Iodoacetyltyramine | C10H12INO2 | CID 193901 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. usbio.net [usbio.net]

- 6. chemimpex.com [chemimpex.com]

N-Iodoacetyltyramine: A Comprehensive Technical Guide to a Key Bioconjugation Reagent

An in-depth exploration of the synthesis, mechanism, and application of N-Iodoacetyltyramine for researchers, scientists, and drug development professionals.

Introduction: A Historical Perspective on Protein Modification

The field of biochemistry has long sought to understand the intricate dance of proteins that underpins life. A cornerstone of this endeavor has been the development of chemical tools to selectively modify proteins, allowing researchers to probe their structure, function, and interactions. Early efforts in protein modification utilized general organic chemistry reagents to alter amino acid side chains. However, the quest for greater specificity led to the development of group-selective reagents, which preferentially react with particular amino acid residues. Among these, reagents targeting the sulfhydryl group of cysteine have proven particularly valuable due to the relatively low abundance of cysteine and its frequent involvement in critical protein functions, such as enzymatic activity and disulfide bond formation.

N-Iodoacetyltyramine emerged from this context as a specialized reagent primarily designed for the radioiodination of molecules containing sulfhydryl groups. Its development was a significant step in the creation of high-sensitivity probes for tracking biological molecules. The iodoacetyl group provides a reactive "warhead" that specifically targets cysteine residues, while the tyramine moiety offers a convenient site for radioiodination, typically with isotopes like ¹²⁵I. This dual functionality has made N-Iodoacetyltyramine a valuable tool in a range of biochemical and pharmaceutical research applications.

Chemical Properties and Synthesis

N-Iodoacetyltyramine, with the chemical formula C₁₀H₁₂INO₂, is a derivative of the naturally occurring monoamine tyramine. Its structure combines the phenolic ring of tyramine with a reactive iodoacetyl group attached to the amine.

Quantitative Data Summary

The following table summarizes key quantitative data for N-Iodoacetyltyramine and its reactivity.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂INO₂ | N/A |

| Molecular Weight | 305.11 g/mol | N/A |

| Alkylation Rate Constant (k₂) with N-acetylcysteine | 3.0 M⁻¹s⁻¹ | [1] |

| Alkylation Rate Constant (k₂) of N-chloroacetyltyramine with N-acetylcysteine | 0.12 M⁻¹s⁻¹ | [1] |

The significantly higher alkylation rate constant of N-Iodoacetyltyramine compared to its chloro-analogue underscores its superior reactivity and efficiency in labeling sulfhydryl-containing molecules.[1]

Synthesis of N-Iodoacetyltyramine: An Experimental Protocol

The synthesis of N-Iodoacetyltyramine begins with the acylation of tyramine with an iodoacetylating agent. The following protocol is a synthesized methodology based on established principles for such reactions.

Materials:

-

Tyramine hydrochloride

-

Iodoacetic anhydride or Iodoacetyl chloride

-

Anhydrous, non-amine-containing buffer (e.g., sodium phosphate), pH 8.0-9.0

-

Anhydrous organic solvent (e.g., Dichloromethane)

-

Sodium bicarbonate

-

Sodium thiosulfate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

-

Preparation of Free Tyramine: Dissolve tyramine hydrochloride in water and adjust the pH to ~9 with sodium bicarbonate to precipitate the free base. Extract the free tyramine into an organic solvent like ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.

-

Acylation Reaction: Dissolve the dried tyramine in anhydrous dichloromethane under an inert atmosphere (e.g., argon). Cool the solution to 4°C in an ice bath.

-

Add the iodoacetylating agent (e.g., iodoacetic anhydride) dropwise to the cooled tyramine solution with constant stirring. A typical molar ratio is 1:1.2 (tyramine to iodoacetylating agent).

-

Maintain the reaction at 4°C and allow it to proceed for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding a solution of sodium thiosulfate to react with any excess iodoacetylating agent.

-

Wash the organic layer sequentially with dilute sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude N-Iodoacetyltyramine by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).

-

Characterization: Confirm the identity and purity of the final product using techniques such as ¹H and ¹³C NMR spectroscopy, mass spectrometry (ESI-MS), and HPLC-UV. Purity should be ≥95%.

Mechanism of Action: Specificity for Sulfhydryl Groups

The primary mechanism of action of N-Iodoacetyltyramine is the specific alkylation of sulfhydryl groups, predominantly found in the cysteine residues of proteins and peptides. The iodoacetyl moiety is a potent electrophile that readily reacts with the nucleophilic sulfhydryl group to form a stable thioether bond. This reaction is highly specific under controlled pH conditions (typically pH 7.0-8.5).

This high degree of specificity makes N-Iodoacetyltyramine an excellent tool for selectively modifying proteins at cysteine residues. This selectivity has been demonstrated by its high reactivity towards sulfhydryl-containing proteins like bovine serum albumin and low reactivity with proteins where the sulfhydryl groups have been blocked.[1]

Applications in Research and Drug Development

The primary application of N-Iodoacetyltyramine is in the labeling of proteins and peptides for various research purposes. Its ability to be radioiodinated allows for highly sensitive detection and tracking of labeled molecules.

Protein Labeling: A General Experimental Protocol

The following is a general protocol for labeling a sulfhydryl-containing protein with N-Iodoacetyltyramine.

Materials:

-

Purified protein with at least one free sulfhydryl group

-

N-Iodoacetyltyramine (or its radioiodinated form)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA)

-

Quenching reagent (e.g., 2-mercaptoethanol or dithiothreitol)

-

Size-exclusion chromatography column for purification

-

Protein concentration assay kit

-

Method for detecting the label (e.g., gamma counter for ¹²⁵I)

Procedure:

-

Protein Preparation: Ensure the protein is in a suitable buffer at a known concentration. If necessary, reduce any disulfide bonds to generate free sulfhydryls using a reducing agent like DTT, followed by removal of the reducing agent.

-

Labeling Reaction: Add a 5- to 20-fold molar excess of N-Iodoacetyltyramine to the protein solution. The exact ratio should be optimized for the specific protein.

-

Incubate the reaction mixture at room temperature or 4°C for 1-2 hours, protected from light.

-

Quenching: Stop the reaction by adding an excess of a sulfhydryl-containing quenching reagent to react with any unreacted N-Iodoacetyltyramine.

-

Purification: Separate the labeled protein from the unreacted N-Iodoacetyltyramine and quenching reagent using a size-exclusion chromatography column.

-

Characterization: Determine the protein concentration and the extent of labeling (moles of label per mole of protein).

Application in Studying Biological Pathways: The Case of ACTH

A significant early application of N-Iodoacetyltyramine was the preparation of a radiolabeled derivative of the Adrenocorticotropic hormone (ACTH).[1] This demonstrated that the labeling process did not compromise the biological activity of the hormone, a crucial finding that paved the way for its use in creating molecular probes to study biological pathways.

By labeling ACTH with ¹²⁵I using N-iodoacetyl-3-monoiodotyramine, researchers could create a high-specific-activity tracer to study the interaction of ACTH with its receptor and the subsequent signaling cascade.

This approach allows for:

-

Receptor binding assays: Quantifying the affinity of ACTH for its receptor.

-

Receptor localization studies: Identifying the location of ACTH receptors in tissues and cells.

-

Pharmacokinetic studies: Tracking the distribution, metabolism, and excretion of ACTH in vivo.

Conclusion and Future Directions

N-Iodoacetyltyramine remains a valuable and relevant tool in the arsenal of the biochemist and drug development professional. Its high reactivity and specificity for sulfhydryl groups, coupled with the ease of radioiodination, provide a robust method for creating sensitive probes to study protein function. While newer, more sophisticated labeling technologies have emerged, the fundamental principles and applications of N-Iodoacetyltyramine continue to be relevant.

Future research may focus on the development of N-Iodoacetyltyramine derivatives with different properties, such as fluorescent tags or photo-activatable groups, to expand its utility in modern proteomics and cell biology. Furthermore, its application in targeted drug delivery systems, where a drug is conjugated to a protein or peptide via a cysteine residue, represents a promising area for further investigation. The foundational role of N-Iodoacetyltyramine in protein chemistry ensures its continued importance in advancing our understanding of complex biological systems.

References

N-Iodoacetyltyramine: A Technical Guide to its Biochemical Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Iodoacetyltyramine is a valuable reagent in biochemistry, primarily utilized for the specific labeling of sulfhydryl groups in proteins and peptides. Its high reactivity and specificity for cysteine residues make it a powerful tool for introducing probes, particularly radioisotopes like Iodine-125, for tracking and studying biomolecules. This guide provides a comprehensive overview of the core applications of N-Iodoacetyltyramine, supported by available quantitative data, a generalized experimental protocol, and visualizations of its chemical reactivity and experimental workflow. While its chemical structure suggests potential as an enzyme inhibitor, a thorough review of the literature reveals a lack of specific studies characterizing it as such with defined inhibition constants.

Introduction

N-Iodoacetyltyramine is a bifunctional molecule that combines the reactivity of an iodoacetyl group with the phenolic ring of tyramine. The iodoacetyl moiety is a potent electrophile that readily and specifically reacts with the nucleophilic sulfhydryl groups of cysteine residues, forming a stable thioether bond.[1] This reaction is the cornerstone of its utility in biochemistry. The tyramine component provides a site for radioiodination, allowing for the straightforward preparation of radiolabeled bioconjugates.

The primary application of N-Iodoacetyltyramine is as a precursor for radioiodination, particularly with ¹²⁵I, to generate probes for studying proteins and peptides.[1] Its high degree of group specificity for sulfhydryl groups has been demonstrated by its high reactivity toward sulfhydryl-containing bovine serum albumin and low reactivity toward proteins with blocked sulfhydryl groups.[1]

Core Application: Sulfhydryl-Specific Labeling

The predominant use of N-Iodoacetyltyramine in biochemical research is for the covalent modification of cysteine residues in proteins and peptides. This specificity allows for targeted labeling, which is crucial for a variety of applications, including:

-

Radiolabeling: The introduction of radioisotopes, such as ¹²⁵I, enables the sensitive detection and quantification of labeled molecules in various biological assays. A notable example is the preparation of a biologically active ¹²⁵I-labeled Adrenocorticotropic hormone (ACTH) derivative.[1]

-

Bioconjugation: N-Iodoacetyltyramine can be used to attach other molecules, such as fluorescent dyes or affinity tags, to proteins at specific cysteine residues.

Reaction Mechanism and Kinetics

The reaction of N-Iodoacetyltyramine with a cysteine residue proceeds via an alkylation reaction, resulting in the formation of a stable thioether linkage.

N-Iodoacetyltyramine exhibits significantly higher reactivity towards sulfhydryl groups compared to its chloro-analogue, N-chloroacetyltyramine. This makes it a more efficient labeling reagent, particularly for achieving high specific activity with radioisotopes.[1]

| Reagent | Target Molecule | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |

| N-Iodoacetyltyramine | N-acetylcysteine | 3.0 |

| N-Chloroacetyltyramine | N-acetylcysteine | 0.12 |

| Table 1: Comparative Reaction Kinetics of Haloacetyltyramines.[1] |

Experimental Protocols

General Protocol for Protein Labeling with N-Iodoacetyltyramine

This protocol provides a general framework. Optimal conditions (e.g., pH, temperature, reactant concentrations, and reaction time) should be determined empirically for each specific protein.

Materials:

-

Protein of interest (containing at least one free cysteine residue)

-

N-Iodoacetyltyramine

-

Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-8.0)

-

Quenching Reagent (e.g., 2-mercaptoethanol or dithiothreitol (DTT))

-

Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)

Procedure:

-

Protein Preparation: Dissolve the protein in the reaction buffer. If the protein has disulfide bonds that need to be reduced to generate free sulfhydryl groups, pre-treat with a reducing agent like DTT, followed by removal of the reducing agent.

-

Labeling Reaction: Add a molar excess of N-Iodoacetyltyramine to the protein solution. The exact molar ratio should be optimized. Incubate the reaction mixture at room temperature or 4°C for a specified period (e.g., 1-2 hours), protected from light.

-

Quenching: Add a quenching reagent to stop the reaction by consuming any unreacted N-Iodoacetyltyramine.

-

Purification: Remove excess labeling reagent and byproducts from the labeled protein using SEC, dialysis, or another suitable chromatographic technique.

-

Characterization: Confirm the extent of labeling using techniques such as mass spectrometry or by quantifying the incorporated label (e.g., radioactivity).

Preparation of ¹²⁵I-Labeled N-Iodoacetyltyramine

Conditions for the preparation of carrier-free ¹²⁵I-labeled N-iodoacetyl-3-monoiodotyramine in a 50% yield based on the starting iodide have been described in the literature.[1] This typically involves an electrophilic radioiodination of the tyramine ring followed by the iodoacetylation of the amine group.

N-Iodoacetyltyramine as a Potential Enzyme Inhibitor

The iodoacetyl group is a well-known reactive moiety that can act as a covalent inhibitor of enzymes, particularly those with a cysteine residue in their active site. The mechanism would involve the alkylation of the catalytic cysteine, leading to irreversible inhibition.

Despite this chemical potential, a comprehensive search of the scientific literature did not yield any studies that have specifically characterized N-Iodoacetyltyramine as an inhibitor of a particular enzyme with determined inhibition constants such as Kᵢ or IC₅₀ values. Therefore, while it can be inferred that N-Iodoacetyltyramine would likely inhibit cysteine-dependent enzymes, there is no quantitative data available to support this in a specific biological context.

Conclusion

N-Iodoacetyltyramine is a highly effective and specific reagent for the labeling of sulfhydryl groups in proteins and peptides. Its primary application in biochemistry is in the preparation of radiolabeled biomolecules for research purposes. The high reactivity of its iodoacetyl group makes it superior to chloroacetyl analogues for efficient labeling. While its chemical nature suggests a role as a covalent enzyme inhibitor, this application has not been quantitatively explored in the available scientific literature. Researchers utilizing N-Iodoacetyltyramine should focus on optimizing labeling conditions for their specific protein of interest, and be aware of its potential to covalently modify and inhibit cysteine-containing proteins.

References

N-Iodoacetyltyramine (CAS 53527-07-4): A Technical Guide for Covalent Labeling in Research and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

N-Iodoacetyltyramine is a bifunctional reagent of significant interest in the fields of biochemistry, molecular biology, and pharmacology. Its unique structure, combining a reactive iodoacetyl group with a tyramine moiety, makes it a powerful tool for the site-specific covalent modification and radiolabeling of proteins and peptides. This technical guide provides an in-depth overview of N-Iodoacetyltyramine, including its chemical properties, detailed experimental protocols, and applications in studying biological systems.

Core Chemical and Physical Properties

N-Iodoacetyltyramine, also known as β-(4-Hydroxyphenyl)ethyl iodoacetamide, is a versatile molecule for bioconjugation.[1] The key to its utility lies in its iodoacetyl group, which is a potent electrophile that readily and specifically reacts with nucleophilic sulfhydryl groups, primarily found on cysteine residues within proteins.[2] This reaction forms a stable thioether bond, allowing for the permanent attachment of the tyramine portion of the molecule to the target protein. The tyramine end of the molecule, with its phenolic ring, serves as a convenient site for radioiodination, typically with ¹²⁵I, enabling the tracking and quantification of the labeled protein.[2]

Table 1: Physicochemical Properties of N-Iodoacetyltyramine

| Property | Value | Reference |

| CAS Number | 53527-07-4 | [3] |

| Molecular Formula | C₁₀H₁₂INO₂ | [3][4] |

| Molecular Weight | 305.11 g/mol | [3][4] |

| IUPAC Name | N-[2-(4-hydroxyphenyl)ethyl]-2-iodoacetamide | [3] |

| Synonyms | β-(4-Hydroxyphenyl)ethyl iodoacetamide | [1] |

| Appearance | Solid (form may vary) | |

| Solubility | Soluble in organic solvents such as DMSO and DMF |

Mechanism of Action: Covalent Modification of Sulfhydryl Groups

The primary mechanism of action of N-Iodoacetyltyramine is the alkylation of sulfhydryl groups. The iodoacetyl moiety is a strong electrophile due to the electron-withdrawing nature of the adjacent carbonyl group and the good leaving group potential of the iodide ion. This makes the α-carbon susceptible to nucleophilic attack by the thiolate anion (S⁻) of a cysteine residue. The reaction is a bimolecular nucleophilic substitution (SN2) reaction, resulting in the formation of a stable thioether linkage and the displacement of iodide.

The specificity of this reaction for cysteine residues is high under controlled pH conditions (typically pH 7-8.5). While reactions with other nucleophilic amino acid side chains (such as histidine and lysine) are possible, they are generally much slower.

References

- 1. Site-Specific Labeling of Endogenous Proteins Using CoLDR Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-iodoacetyltyramine: Preparation and use in sup 125 I labeling by alkylation of sulfhydryl groups (Journal Article) | OSTI.GOV [osti.gov]

- 3. N-Iodoacetyltyramine | 53527-07-4 | Benchchem [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

A Technical Guide to N-Iodoacetyltyramine: Properties, Protocols, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Iodoacetyltyramine is a chemical reagent widely utilized in biochemical and pharmaceutical research. Its primary application lies in the specific modification of proteins and peptides, enabling their detection, quantification, and functional analysis. This technical guide provides an in-depth overview of the molecular properties of N-Iodoacetyltyramine, a detailed experimental protocol for its use in protein labeling, and a visual representation of the experimental workflow.

Core Molecular Data

A clear understanding of the fundamental molecular properties of a reagent is crucial for its effective application in research. The key quantitative data for N-Iodoacetyltyramine are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂INO₂ | [1] |

| Molecular Weight | 305.11 g/mol | [1][2][3] |

| IUPAC Name | N-[2-(4-hydroxyphenyl)ethyl]-2-iodoacetamide | [1] |

| CAS Number | 53527-07-4 | [1][2] |

Mechanism of Action and Applications

N-Iodoacetyltyramine serves as a valuable tool for bioconjugation, the process of creating a stable covalent link between two molecules, at least one of which is a biomolecule. The iodoacetyl group of N-Iodoacetyltyramine is a potent electrophile that readily and selectively reacts with nucleophilic sulfhydryl groups (-SH) found in the cysteine residues of proteins and peptides.[1] This high degree of specificity makes it particularly useful for:

-

Radioiodination: N-Iodoacetyltyramine is frequently used for labeling sulfhydryl-containing compounds with Iodine-125 (¹²⁵I), a radioisotope.[2][4] This allows for highly sensitive detection and quantification of the labeled molecules in various assays.

-

Protein Structure and Function Studies: By selectively modifying cysteine residues, researchers can identify their location within a protein and investigate their role in protein structure, enzyme activity, and protein-protein interactions.

-

Affinity Labeling: The tyramine portion of the molecule can participate in non-covalent interactions, such as π-π stacking with aromatic amino acid residues. This allows for initial binding to a protein's active site, positioning the reactive iodoacetyl group for covalent modification of a nearby cysteine residue. This technique is instrumental in identifying and characterizing amino acids at active or binding sites.

The alkylation reaction with N-Iodoacetyltyramine is significantly more efficient than with its chloroacetyl counterpart, making it a more effective labeling agent.[2][4]

Experimental Protocol: Protein Labeling with N-Iodoacetyltyramine

This section provides a detailed methodology for the covalent labeling of a protein containing accessible cysteine residues using N-Iodoacetyltyramine.

Materials:

-

Protein of interest with at least one accessible cysteine residue

-

N-Iodoacetyltyramine

-

Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5-8.5)

-

Quenching Solution (e.g., 1 M DTT or β-mercaptoethanol)

-

Desalting column or dialysis equipment

-

Analytical equipment for protein concentration determination (e.g., spectrophotometer)

-

Analytical equipment for confirming labeling (e.g., mass spectrometer, scintillation counter for ¹²⁵I)

Procedure:

-

Protein Preparation:

-

Dissolve the protein of interest in the reaction buffer to a final concentration of 1-10 mg/mL.

-

If the protein has been stored in a buffer containing thiol-containing reagents (like DTT or β-mercaptoethanol), these must be removed prior to labeling. This can be achieved by dialysis against the reaction buffer or by using a desalting column.

-

-

N-Iodoacetyltyramine Preparation:

-

Prepare a stock solution of N-Iodoacetyltyramine in a water-miscible organic solvent such as DMSO or DMF immediately before use. The concentration of the stock solution will depend on the desired final molar excess of the labeling reagent.

-

-

Labeling Reaction:

-

Add a 10- to 20-fold molar excess of the N-Iodoacetyltyramine stock solution to the protein solution. The optimal molar ratio may need to be determined empirically for each specific protein.

-

Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight. The incubation time and temperature can be optimized to achieve the desired labeling efficiency while minimizing protein degradation. The reaction should be performed in the dark to prevent potential degradation of the iodoacetyl group.

-

-

Quenching the Reaction:

-

To stop the labeling reaction, add a quenching solution containing a high concentration of a thiol-containing reagent (e.g., DTT to a final concentration of 10-20 mM). This will react with any unreacted N-Iodoacetyltyramine.

-

Incubate for 15-30 minutes at room temperature.

-

-

Removal of Excess Reagent:

-

Separate the labeled protein from unreacted N-Iodoacetyltyramine and the quenching reagent. This is typically achieved by size-exclusion chromatography (e.g., a desalting column) or by dialysis against an appropriate buffer.

-

-

Analysis and Quantification:

-

Determine the concentration of the labeled protein using a standard protein assay.

-

Confirm the successful labeling and determine the stoichiometry of labeling using techniques such as mass spectrometry. If a radiolabeled N-Iodoacetyltyramine was used, the specific activity can be determined using a scintillation counter.

-

Experimental Workflow and Signaling Pathway Visualization

The following diagrams illustrate the logical flow of the experimental protocol for protein labeling and a conceptual signaling pathway that could be investigated using this technique.

Caption: Experimental workflow for protein labeling with N-Iodoacetyltyramine.

References

- 1. N-Iodoacetyltyramine | 53527-07-4 | Benchchem [benchchem.com]

- 2. N-iodoacetyltyramine: preparation and use in 125I labeling by alkylation of sulfhydryl groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Amino acid - Wikipedia [en.wikipedia.org]

- 4. N-iodoacetyltyramine: Preparation and use in sup 125 I labeling by alkylation of sulfhydryl groups (Journal Article) | OSTI.GOV [osti.gov]

An In-Depth Technical Guide to N-Iodoacetyltyramine: Solubility and Storage

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and storage conditions for N-Iodoacetyltyramine, a critical reagent in various biochemical and pharmaceutical research applications. Understanding these parameters is essential for ensuring the compound's stability, efficacy, and the reproducibility of experimental results.

Core Properties of N-Iodoacetyltyramine

N-Iodoacetyltyramine is a derivative of tyramine and a member of the haloacetylamine group. It is commonly utilized as a reagent for the alkylation of sulfhydryl groups in proteins and peptides, often in the context of radiolabeling or introducing specific chemical moieties.

| Property | Value |

| Chemical Formula | C₁₀H₁₂INO₂ |

| Molecular Weight | 305.11 g/mol |

| CAS Number | 53527-07-4 |

Solubility Profile

The solubility of N-Iodoacetyltyramine is a critical factor for its effective use in experimental settings. While comprehensive quantitative data is not extensively published, information from suppliers of similar compounds and general chemical principles allows for a reliable solubility profile. The compound exhibits solubility in organic solvents and is sparingly soluble in aqueous solutions.

For a similar compound, CB-1954, which is also a crystalline solid, solubility has been reported to be approximately 20 mg/mL in organic solvents like DMSO and dimethylformamide.[1] For maximum solubility in aqueous buffers, it is recommended to first dissolve the compound in an organic solvent such as DMSO and then dilute it with the aqueous buffer of choice.[1]

Table 1: Estimated Solubility of N-Iodoacetyltyramine

| Solvent | Estimated Solubility |

| Dimethyl Sulfoxide (DMSO) | Soluble (approx. 20 mg/mL) |

| Dimethylformamide (DMF) | Soluble (approx. 20 mg/mL) |

| Ethanol | Soluble |

| Aqueous Buffers (e.g., PBS pH 7.2) | Sparingly soluble |

Storage and Stability

Proper storage of N-Iodoacetyltyramine is paramount to prevent degradation and maintain its chemical integrity. The iodoacetyl group is susceptible to hydrolysis and reaction with nucleophiles, and the phenolic hydroxyl group can be prone to oxidation.

Based on information for analogous compounds and general best practices for reactive iodoacetyl derivatives, the following storage conditions are recommended:

Table 2: Recommended Storage Conditions for N-Iodoacetyltyramine

| Condition | Recommendation | Rationale |

| Temperature | Store at -20°C for long-term storage. A deuterated analog, N-Iodoacetyltyramine-d4, is recommended to be stored at +4°C. | Minimizes degradation and hydrolysis. |

| Light | Store in a light-protected container (e.g., amber vial). | Protects against light-induced degradation. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents oxidation. |

| Form | Store as a solid (lyophilized powder). | Enhances long-term stability compared to solutions. |

| Solutions | Prepare solutions fresh for each use. If storage of a solution is necessary, store in small aliquots at -80°C for a limited time. Avoid repeated freeze-thaw cycles. Aqueous solutions are not recommended for storage for more than one day.[1] | Minimizes solvent-mediated degradation and hydrolysis. |

Experimental Protocols

The following are detailed methodologies for determining the solubility and assessing the stability of N-Iodoacetyltyramine.

Protocol for Solubility Determination

This protocol is adapted from standard laboratory procedures for determining the solubility of a solid compound.

Objective: To determine the approximate solubility of N-Iodoacetyltyramine in a given solvent.

Materials:

-

N-Iodoacetyltyramine (solid)

-

Solvent of interest (e.g., DMSO, ethanol, PBS)

-

Vortex mixer

-

Centrifuge

-

Spectrophotometer or HPLC system

-

Calibrated analytical balance

-

Micro-pipettes

-

Vials

Procedure:

-

Preparation of a Saturated Solution:

-

Accurately weigh a small amount of N-Iodoacetyltyramine (e.g., 5 mg) into a clean, dry vial.

-

Add a small, measured volume of the solvent (e.g., 100 µL) to the vial.

-

Vortex the mixture vigorously for 1-2 minutes.

-

If the solid dissolves completely, add more N-Iodoacetyltyramine in small, pre-weighed increments, vortexing after each addition until a saturated solution is achieved (i.e., solid material is visible).

-

If the initial amount of solid does not dissolve, add more solvent in small, measured increments, vortexing after each addition, until the solid is fully dissolved.

-

-

Equilibration:

-

Once a saturated solution is prepared (with excess solid), allow the mixture to equilibrate at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 24 hours) with gentle agitation to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

Centrifuge the vial at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved solid.

-

-

Quantification of Solubilized Compound:

-

Carefully collect a known volume of the supernatant without disturbing the pellet.

-

Prepare a series of dilutions of the supernatant in the same solvent.

-

Determine the concentration of N-Iodoacetyltyramine in the diluted samples using a suitable analytical method (e.g., UV-Vis spectrophotometry by measuring absorbance at its λmax, or HPLC with a standard curve).

-

-

Calculation of Solubility:

-

Calculate the concentration of N-Iodoacetyltyramine in the original supernatant based on the dilution factor. This concentration represents the solubility of the compound in the tested solvent under the specified conditions.

-

Protocol for Stability Assessment

This protocol provides a framework for assessing the stability of N-Iodoacetyltyramine in solution over time.

Objective: To evaluate the degradation of N-Iodoacetyltyramine in a specific solvent under defined storage conditions.

Materials:

-

N-Iodoacetyltyramine solution of known concentration

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

-

Incubators or water baths set to desired storage temperatures

-

Vials

Procedure:

-

Preparation of Stock Solution:

-

Prepare a stock solution of N-Iodoacetyltyramine in the solvent of interest at a known concentration.

-

-

Initial Analysis (Time Zero):

-

Immediately after preparation, analyze an aliquot of the stock solution by HPLC to determine the initial peak area corresponding to intact N-Iodoacetyltyramine. This serves as the time-zero reference.

-

-

Storage:

-

Aliquot the remaining stock solution into multiple vials.

-

Store the vials under the desired conditions to be tested (e.g., 4°C, room temperature, 37°C).

-

-

Time-Point Analysis:

-

At predetermined time intervals (e.g., 1, 4, 8, 24, 48 hours), remove one vial from each storage condition.

-

Analyze the sample by HPLC using the same method as the initial analysis.

-

-

Data Analysis:

-

For each time point, calculate the percentage of remaining intact N-Iodoacetyltyramine by comparing its peak area to the peak area at time zero.

-

Plot the percentage of intact N-Iodoacetyltyramine against time for each storage condition to visualize the degradation profile.

-

Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for determining the solubility of N-Iodoacetyltyramine.

Logical Relationship for Storage Recommendations

Caption: Key factors influencing the stability of N-Iodoacetyltyramine during storage.

References

Safety Precautions for Handling N-Iodoacetyltyramine in the Laboratory: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety precautions for handling N-Iodoacetyltyramine in a laboratory setting. N-Iodoacetyltyramine is a valuable reagent in bioconjugation and protein chemistry, primarily utilized for the alkylation of sulfhydryl groups on cysteine residues. However, as an iodoacetamide derivative and an alkylating agent, it presents potential health hazards that necessitate strict adherence to safety protocols. This document outlines these hazards, provides recommendations for personal protective equipment, details safe handling and storage procedures, and offers guidance on emergency response and waste disposal.

Hazard Identification and Toxicological Data

N-Iodoacetyltyramine is classified as an alkylating agent. Alkylating agents are known to be hazardous due to their ability to covalently modify biological macromolecules, which can lead to cytotoxic, mutagenic, and carcinogenic effects. While specific toxicological data for N-Iodoacetyltyramine is limited, data for the closely related and structurally similar compound, iodoacetamide , serves as a critical reference for assessing its potential hazards.

Disclaimer: The following toxicological data is for iodoacetamide and should be considered as a conservative estimate for the potential hazards of N-Iodoacetyltyramine.

| Toxicological Data for Iodoacetamide | Value | Species | Route |

| LD50 (Lethal Dose, 50%) | 74 mg/kg[1][2][3] | Mouse | Oral |

| LD50 (Lethal Dose, 50%) | 50 mg/kg[1][2] | Mouse | Intraperitoneal |

Primary Hazards:

-

Acute Toxicity: Toxic if swallowed[1][2]. Ingestion of small quantities may cause severe health damage or be fatal.

-

Skin and Respiratory Sensitization: May cause an allergic skin reaction and allergy or asthma symptoms or breathing difficulties if inhaled[1][2][4].

-

Irritation: Causes irritation to the skin, eyes, and respiratory system[1].

-

Developmental Toxicity: Animal studies of related compounds suggest a potential for toxic effects on fetal development[1].

Personal Protective Equipment (PPE)

Due to the hazardous nature of N-Iodoacetyltyramine, the use of appropriate personal protective equipment is mandatory to prevent exposure.

| Personal Protective Equipment (PPE) | Specifications |

| Eye Protection | Chemical safety goggles or a face shield. |

| Hand Protection | Nitrile gloves. Double gloving is recommended. |

| Body Protection | A lab coat should be worn at all times. For procedures with a higher risk of splashes, a chemically resistant apron is advised. |

| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used, especially when handling the powder form or when engineering controls are insufficient. |

Safe Handling and Storage

Proper handling and storage procedures are crucial to minimize the risk of exposure and maintain the chemical's integrity.

-

Engineering Controls: All work with N-Iodoacetyltyramine, especially the handling of the solid compound, should be conducted in a certified chemical fume hood to avoid inhalation of dust.

-

Handling:

-

Avoid the creation of dust.

-

Use spark-proof tools.

-

Do not breathe dust or vapors.

-

Avoid contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling.

-

-

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Protect from light and moisture.

-

Store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.

-

Keep away from heat, sparks, and open flames.

-

Incompatible with strong oxidizing agents, strong bases, and water.

-

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action must be taken.

| Emergency Situation | First-Aid Measures |

| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

| Spill | Evacuate the area. Wear appropriate PPE. Sweep up the spilled solid, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with a suitable solvent and then wash with soap and water. |

Experimental Protocol: Protein Labeling with N-Iodoacetyltyramine

This protocol provides a general procedure for labeling cysteine residues in a protein with N-Iodoacetyltyramine. Note: This protocol should be optimized for the specific protein and experimental conditions. All steps involving N-Iodoacetyltyramine must be performed in a chemical fume hood.

Materials:

-

Protein of interest with accessible cysteine residues

-

N-Iodoacetyltyramine

-

Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5-8.5, with 1 mM EDTA)

-

Reducing agent (e.g., Dithiothreitol - DTT or Tris(2-carboxyethyl)phosphine - TCEP)

-

Quenching reagent (e.g., L-cysteine or 2-mercaptoethanol)

-

Desalting column or dialysis equipment

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

Procedure:

-

Protein Preparation:

-

Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.

-

If the protein has disulfide bonds that need to be labeled, reduce them by adding a 10-fold molar excess of DTT or TCEP and incubating for 1 hour at room temperature.

-

Remove the excess reducing agent using a desalting column or dialysis against the reaction buffer.

-

-

N-Iodoacetyltyramine Solution Preparation:

-

Immediately before use, prepare a stock solution of N-Iodoacetyltyramine (e.g., 100 mM) in anhydrous DMF or DMSO. Protect the solution from light.

-

-

Labeling Reaction:

-

Add a 10 to 20-fold molar excess of the N-Iodoacetyltyramine stock solution to the protein solution.

-

Incubate the reaction mixture for 2 hours at room temperature in the dark with gentle stirring.

-

-

Quenching the Reaction:

-

Add a quenching reagent (e.g., L-cysteine or 2-mercaptoethanol) to a final concentration of 50 mM to react with any excess N-Iodoacetyltyramine.

-

Incubate for 30 minutes at room temperature.

-

-

Purification of the Labeled Protein:

-

Remove the excess N-Iodoacetyltyramine and quenching reagent by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer (e.g., PBS).

-

-

Characterization:

-

Confirm the successful labeling of the protein using techniques such as mass spectrometry or by detecting the incorporated tyramine moiety.

-

Visualizations

The following diagrams illustrate the key processes involved in the handling and use of N-Iodoacetyltyramine.

Caption: A flowchart outlining the essential safety workflow for handling N-Iodoacetyltyramine.

Caption: A simplified diagram illustrating the alkylation reaction between N-Iodoacetyltyramine and a protein's cysteine residue.

Waste Disposal

All waste materials containing N-Iodoacetyltyramine, including contaminated labware, gloves, and solutions, must be treated as hazardous waste.

-

Solid Waste: Collect in a designated, sealed, and clearly labeled hazardous waste container.

-

Liquid Waste: Collect in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatible.

-

Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

By adhering to the safety precautions and protocols outlined in this guide, researchers can safely and effectively utilize N-Iodoacetyltyramine in their laboratory work while minimizing the risk of exposure and ensuring a safe working environment.

References

An In-depth Technical Guide to N-Iodoacetyltyramine Protein Modification

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the theoretical principles and practical applications of N-iodoacetyltyramine (NIAT) for protein modification. It is designed to equip researchers with the knowledge to effectively utilize this reagent in their experimental workflows, from understanding the underlying chemistry to implementing detailed protocols and interpreting the results.

Core Principles of N-Iodoacetyltyramine Modification

N-Iodoacetyltyramine is a chemical probe that covalently modifies proteins, primarily through the alkylation of nucleophilic amino acid residues. The reagent consists of two key functional moieties: an iodoacetyl group, which is the reactive entity, and a tyramine tail, which can influence the local concentration of the reagent and be useful for subsequent detection or analysis.

Chemical Mechanism of Action

The primary reaction mechanism of NIAT is a nucleophilic substitution (SN2) reaction. The electron-rich nucleophilic side chains of certain amino acid residues attack the electrophilic carbon of the iodoacetyl group, displacing the iodide leaving group and forming a stable covalent bond.

The general reaction is as follows:

Protein-Nucleophile + I-CH₂-CO-NH-(CH₂)₂-C₆H₄-OH → Protein-Nucleophile-CH₂-CO-NH-(CH₂)₂-C₆H₄-OH + I⁻

The most reactive nucleophile in proteins under physiological conditions is the thiolate anion of cysteine residues. Therefore, NIAT exhibits a high degree of specificity for cysteine.

Specificity and Off-Target Reactivity

While NIAT is highly reactive towards cysteine residues, its specificity is not absolute and is influenced by several factors, most notably pH. The reactivity of different nucleophilic amino acid side chains is dependent on their protonation state, and therefore, their pKa.

-

Cysteine: The thiol group of cysteine has a pKa of approximately 8.3-8.6. For the SN2 reaction to occur, the thiol group must be in its deprotonated thiolate form (-S⁻). Consequently, the rate of modification increases significantly as the pH of the reaction buffer approaches and exceeds the pKa of the cysteine residue.

-

Other Nucleophilic Residues: Other amino acid side chains with nucleophilic character, such as methionine, histidine, and lysine, can also react with NIAT, particularly at higher pH values.[1] The imidazole ring of histidine (pKa ~6.0-7.0) and the ε-amino group of lysine (pKa ~10.5) become more nucleophilic when deprotonated. The N-terminal amino group of a protein can also be a target for modification.[1]

The tyramine portion of NIAT can also participate in non-covalent interactions, such as π-π stacking with aromatic amino acids (phenylalanine, tyrosine, tryptophan) and hydrophobic interactions. These interactions can influence the local concentration of the reagent and potentially its reactivity with nearby nucleophiles.

Quantitative Data on N-Iodoacetyltyramine Reactivity

The efficiency and specificity of NIAT modification are critically dependent on reaction conditions. The following tables summarize key quantitative data regarding the reactivity of NIAT and related iodoacetyl compounds.

| Parameter | Value | Conditions | Reference |

| Second-Order Rate Constant (k₂) vs. N-acetylcysteine | 3.0 M⁻¹s⁻¹ | pH 7.4 | [2][3] |

| Second-Order Rate Constant (k₂) of N-chloroacetyltyramine vs. N-acetylcysteine | 0.12 M⁻¹s⁻¹ | pH 7.4 | [2][3] |

Table 1: Kinetic Data for N-Iodoacetyltyramine and a Related Compound. This table highlights the higher reactivity of the iodo- a derivative compared to the chloro- derivative, making NIAT a more efficient labeling reagent.[2][3]

| Amino Acid Residue | pKa of Side Chain | General Reactivity Trend with Iodoacetamide | Optimal pH Range for Reaction |

| Cysteine | ~8.5 | High (as thiolate) | > 7.5 |

| Histidine | ~6.0 | Moderate | > 6.0 |

| Methionine | - | Low | Relatively pH-independent |

| Lysine | ~10.5 | Low | > 9.0 |

| N-terminal α-amino | ~8.0 | Low | > 7.5 |

Table 2: pH Dependence of Amino Acid Reactivity with Iodoacetamide. This table provides a qualitative overview of the pH-dependent reactivity of iodoacetamide, a closely related compound to NIAT, with various nucleophilic amino acids. The optimal pH for specific labeling of cysteine is slightly alkaline, but increasing the pH further can lead to off-target reactions.

Experimental Protocols

The following protocols provide a general framework for protein modification using NIAT. Specific conditions may need to be optimized for the protein of interest.

Preparation of Reagents

-

N-Iodoacetyltyramine Stock Solution: Prepare a fresh stock solution of NIAT (e.g., 100 mM) in an organic solvent such as DMSO or DMF. NIAT is light-sensitive, so protect the solution from light.

-

Protein Sample: The protein of interest should be in a suitable buffer (e.g., phosphate, HEPES, or Tris) at a concentration appropriate for the intended downstream analysis. Ensure the buffer does not contain nucleophiles (e.g., DTT, β-mercaptoethanol) that would compete with the protein for reaction with NIAT.

-

Reducing Agent (Optional): If the target cysteine residues are involved in disulfide bonds, the protein will need to be reduced prior to labeling. A common reducing agent is dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

-

Quenching Reagent: A thiol-containing reagent such as DTT, β-mercaptoethanol, or L-cysteine is used to stop the labeling reaction.

Protocol for Cysteine Labeling

-

Protein Reduction (if necessary):

-

Add a 10- to 20-fold molar excess of DTT or TCEP to the protein solution.

-

Incubate at room temperature for 1 hour or at 37°C for 30 minutes.

-

Remove the reducing agent by dialysis, buffer exchange, or size-exclusion chromatography. This step is crucial to prevent the reducing agent from reacting with NIAT.

-

-

Labeling Reaction:

-

Adjust the pH of the protein solution to the desired value (typically pH 7.5-8.5 for cysteine labeling).

-

Add the NIAT stock solution to the protein solution to achieve the desired final concentration (typically a 10- to 100-fold molar excess of NIAT over the protein).

-

Incubate the reaction mixture in the dark at room temperature for 1-2 hours. The optimal incubation time should be determined empirically.

-

-

Quenching the Reaction:

-

Add a quenching reagent (e.g., DTT or L-cysteine) to a final concentration that is in large excess (e.g., 100-fold) over the initial NIAT concentration.

-

Incubate for 15-30 minutes at room temperature to ensure all unreacted NIAT is consumed.

-

-

Removal of Excess Reagent and Byproducts:

-

Remove excess NIAT and the quenching reagent by dialysis, buffer exchange, or protein precipitation (e.g., with acetone or trichloroacetic acid).

-

Analysis of Protein Modification

The extent and location of NIAT modification can be determined using several analytical techniques:

-

Mass Spectrometry: This is the most powerful technique for confirming and mapping protein modifications.

-

Intact Protein Analysis: Electrospray ionization mass spectrometry (ESI-MS) of the intact modified protein can determine the number of NIAT molecules incorporated per protein molecule.

-

Peptide Mapping: The modified protein is digested with a protease (e.g., trypsin), and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This allows for the precise identification of the modified amino acid residues.

-

-

SDS-PAGE and Autoradiography (if using radiolabeled NIAT): If a radiolabeled version of NIAT (e.g., ¹²⁵I-NIAT) is used, the labeled protein can be visualized by SDS-PAGE followed by autoradiography.

Visualizing Workflows and Pathways

Graphviz diagrams can be used to visualize the experimental workflows and the underlying chemical principles of NIAT protein modification.

Figure 1: A generalized experimental workflow for the modification of a protein with N-Iodoacetyltyramine.

Figure 2: The pH-dependent activation of cysteine for reaction with N-Iodoacetyltyramine.

Applications in Research and Drug Development

NIAT and related iodoacetyl-containing reagents are versatile tools with a wide range of applications:

-

Affinity Labeling: NIAT can be used to identify and characterize the binding sites of ligands, inhibitors, or other proteins. By attaching NIAT to a molecule of interest, it can be directed to a specific binding pocket where it will covalently label nearby nucleophilic residues.

-

Protein Footprinting: By comparing the modification pattern of a protein in the presence and absence of a binding partner (e.g., another protein, a nucleic acid, or a small molecule), NIAT can be used to map interaction interfaces. Residues at the interface will be protected from modification.

-

Structural Proteomics: NIAT can be used to probe the solvent accessibility of cysteine residues, providing information about protein folding and conformation.

-

Cross-linking Mass Spectrometry: Bifunctional analogs of NIAT can be used to cross-link interacting proteins, providing distance constraints for structural modeling.

-

Introduction of Biophysical Probes: The tyramine moiety of NIAT can be further modified, for example, by iodination with radioactive iodine (e.g., ¹²⁵I), allowing for the sensitive detection and quantification of labeled proteins.

Conclusion

N-Iodoacetyltyramine is a powerful and versatile reagent for the covalent modification of proteins. A thorough understanding of its chemical reactivity, specificity, and the influence of reaction conditions is essential for its successful application. By following well-defined experimental protocols and utilizing appropriate analytical techniques, researchers can leverage NIAT to gain valuable insights into protein structure, function, and interactions, thereby advancing both basic research and drug development efforts.

References

- 1. Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pKa values by MALDI-TOF mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-t-butyliodoacetamide and iodoacetanilide: two new cysteine alkylating reagents for relative quantitation of proteins. [folia.unifr.ch]

- 3. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols: Protein Labeling with N-Iodoacetyltyramine

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Iodoacetyltyramine is a versatile reagent for the covalent labeling of proteins. It belongs to the haloacetyl class of reagents that selectively react with nucleophilic side chains of amino acids, primarily the thiol group of cysteine residues. This labeling technique is instrumental in various applications, including protein structure analysis, tracking protein-protein interactions, and preparing proteins for attachment to surfaces or other molecules. The iodoacetyl group reacts with free sulfhydryls in a specific and efficient manner, forming a stable thioether bond.[1] This protocol provides a detailed methodology for the successful labeling of proteins using N-Iodoacetyltyramine.

Principle of the Reaction

The labeling reaction is a bimolecular nucleophilic substitution (SN2) reaction.[1] The thiolate anion (S-) of a cysteine residue, which is more nucleophilic than the protonated thiol (SH), attacks the carbon atom bearing the iodine in the iodoacetyl group. This results in the displacement of iodide as the leaving group and the formation of a stable thioether linkage between the protein and the tyramine moiety. The optimal pH for this reaction is typically between 7.0 and 9.0, as a slightly alkaline environment promotes the deprotonation of the cysteine thiol group to the more reactive thiolate anion.[2][3]

Materials and Reagents

-

Protein of interest (in a suitable buffer)

-

N-Iodoacetyltyramine

-

Reaction Buffer (e.g., Phosphate buffer, HEPES, HENS) at pH 7.5-8.5. Avoid buffers containing primary amines (like Tris) or thiols (like DTT), as they can react with the labeling reagent.

-

Reducing agent (optional, for proteins with disulfide bonds, e.g., DTT or TCEP)

-

Quenching reagent (e.g., DTT, β-mercaptoethanol, or L-cysteine)

-

Desalting columns or dialysis equipment for purification

-

Anhydrous DMSO or DMF to dissolve N-Iodoacetyltyramine

-

Spectrophotometer or fluorescence plate reader for characterization

Experimental Protocols

4.1. Preparation of Protein Sample

-

Protein Purity and Concentration: Ensure the protein sample is of high purity. Determine the protein concentration accurately using a standard protein assay (e.g., BCA or Bradford assay).[4]

-

Buffer Exchange: The protein should be in a buffer free of primary amines or thiols. If necessary, perform a buffer exchange into a suitable reaction buffer (e.g., 50 mM Phosphate buffer, pH 8.0) using dialysis or a desalting column.

-

(Optional) Reduction of Disulfide Bonds: If the target cysteine residues are involved in disulfide bonds, they must be reduced prior to labeling.

-

Add a 5- to 10-fold molar excess of a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).

-

Incubate for 1 hour at room temperature or 37°C.

-

Crucially, the reducing agent must be removed before adding the iodoacetyl reagent. This can be achieved using a desalting column.[3]

-

4.2. Labeling Reaction

-

Reagent Preparation: Prepare a stock solution of N-Iodoacetyltyramine (e.g., 10-50 mM) in anhydrous DMSO or DMF immediately before use. Iodoacetyl reagents are light-sensitive, so protect the solution from light.[4]

-

Reaction Setup:

-

Add a 10- to 20-fold molar excess of the N-Iodoacetyltyramine solution to the protein sample. The optimal molar excess may need to be determined empirically but a 10-fold excess is a good starting point.[4]

-

The reaction should be performed in the dark to prevent photodegradation of the reagent.[2] Wrap the reaction tube in aluminum foil or place it in a dark drawer.

-

-

Incubation: Incubate the reaction mixture for 1 to 2 hours at room temperature or 37°C. Reaction times can range from 20 minutes to over 10 hours depending on the protein and desired degree of labeling.[2][3]

4.3. Quenching the Reaction

-

To stop the labeling reaction, add a quenching reagent to consume any unreacted N-Iodoacetyltyramine.

-

Add a reagent containing a free thiol, such as DTT, β-mercaptoethanol, or L-cysteine, to a final concentration that is in excess of the initial N-Iodoacetyltyramine concentration (e.g., 20 mM final concentration of DTT).[4]

-

Incubate for an additional 15-30 minutes at room temperature.

4.4. Purification of the Labeled Protein

-

Remove the excess, unreacted labeling reagent and the quenching reagent from the labeled protein.

-

This is typically achieved through size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable storage buffer.[5]

4.5. Characterization of the Labeled Protein

-

Degree of Labeling (DOL): The efficiency of the labeling can be determined using mass spectrometry. By comparing the mass of the labeled protein to the unlabeled protein, the number of attached labels can be calculated.

-

Protein Concentration: Re-evaluate the concentration of the purified, labeled protein.

-

Functional Assay: It is crucial to perform a functional assay to ensure that the labeling process has not compromised the protein's activity.[6]

Quantitative Data Summary

| Parameter | Recommended Range | Notes |

| pH | 7.0 - 9.0 (Optimal: 8.0-8.5) | A slightly alkaline pH promotes the formation of the more reactive thiolate anion.[2][3] |

| Molar Excess of Reagent | 5- to 300-fold | A 10- to 20-fold molar excess over the protein is a common starting point.[2][4] |

| Reaction Temperature | Room Temperature to 37°C | Higher temperatures can speed up the reaction but may affect protein stability.[2][3] |

| Reaction Time | 20 minutes - 12 hours | Typically 1-2 hours is sufficient. This needs to be optimized for each specific protein.[2] |

| Protein Concentration | 1-2 mg/mL | A higher protein concentration can improve labeling efficiency.[4] |

| Quenching Reagent | 20 mM DTT (final conc.) | Any thiol-containing reagent can be used in molar excess to the labeling reagent.[4] |

Visualizations

Caption: Workflow for protein labeling with N-Iodoacetyltyramine.

Caption: Chemical reaction of iodoacetyl group with a protein thiol.

References

- 1. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. atto-tec.com [atto-tec.com]

- 4. assets.fishersci.com [assets.fishersci.com]

- 5. Protein Purification: Techniques and Protocols Explained | Technology Networks [technologynetworks.com]

- 6. Protein Labeling: Methods and Mechanisms - Creative Proteomics [creative-proteomics.com]

N-Iodoacetyltyramine: Applications in Bioconjugation Strategies

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Iodoacetyltyramine is a versatile heterobifunctional reagent widely employed in bioconjugation, the process of covalently linking two molecules, at least one of which is a biomolecule. Its utility stems from the presence of two key functional groups: a highly reactive iodoacetyl moiety and a phenolic hydroxyl group on the tyramine scaffold. The iodoacetyl group serves as a potent electrophile that specifically targets nucleophilic sulfhydryl groups found in the cysteine residues of proteins and peptides, forming a stable thioether bond. This high reactivity and specificity make N-iodoacetyltyramine an invaluable tool for site-specific protein modification, protein labeling, and the development of bioconjugates for various applications in research and drug development.

The tyramine component of the molecule allows for further modifications, most notably radioiodination of the aromatic ring, providing a straightforward method for introducing a radioactive label for detection and quantification. This application note provides an in-depth overview of the applications of N-Iodoacetyltyramine in bioconjugation, complete with detailed experimental protocols, quantitative data, and visualizations to guide researchers in their experimental design.

Principle of Reactivity

The primary application of N-Iodoacetyltyramine in bioconjugation lies in the specific and efficient alkylation of sulfhydryl groups (-SH) of cysteine residues by the iodoacetyl group (-COCH₂I). The reaction proceeds via a nucleophilic substitution mechanism where the thiolate anion (S⁻) of a cysteine residue attacks the carbon atom bearing the iodine, displacing the iodide ion and forming a stable thioether linkage. This reaction is highly favored under mild basic conditions (pH 7.5-8.5), which promotes the deprotonation of the sulfhydryl group to the more nucleophilic thiolate.

The reactivity of the iodoacetyl group is significantly higher than its chloroacetyl and bromoacetyl analogs, allowing for faster and more efficient conjugation reactions.

Applications in Bioconjugation

N-Iodoacetyltyramine is a valuable reagent for a range of bioconjugation strategies:

-

Site-Specific Protein Modification: By targeting the sulfhydryl groups of cysteine residues, N-Iodoacetyltyramine enables the precise, covalent modification of proteins. This is particularly useful as cysteine is a relatively low-abundance amino acid, allowing for controlled and site-specific labeling.

-

Radioiodination: The phenolic ring of the tyramine moiety can be readily iodinated with radioactive isotopes of iodine (e.g., ¹²⁵I or ¹³¹I). This allows for the preparation of radiolabeled probes that can be conjugated to proteins or other biomolecules for use in radioimmunoassays (RIA), autoradiography, and other sensitive detection methods.

-

Affinity Labeling: N-Iodoacetyltyramine can be used as an affinity label to identify and characterize the active sites of enzymes.[1] By designing the molecule to have an affinity for a specific binding pocket, the iodoacetyl group can covalently react with a nearby cysteine residue, leading to irreversible inhibition and allowing for the identification of the modified amino acid.[1]

-

Preparation of Antibody-Drug Conjugates (ADCs): In the context of drug development, the principles of N-Iodoacetyltyramine conjugation can be applied to link cytotoxic drugs to monoclonal antibodies, creating targeted therapeutic agents.

-

Fluorescent Labeling: While N-Iodoacetyltyramine itself is not fluorescent, its tyramine handle can be chemically modified with a fluorophore prior to or after conjugation to a target protein, enabling fluorescence-based detection and imaging.

Quantitative Data for Bioconjugation Reactions

The efficiency and kinetics of N-Iodoacetyltyramine conjugation are influenced by several factors, including pH, temperature, and the molar ratio of reactants. The following tables summarize key quantitative data for bioconjugation reactions involving N-Iodoacetyltyramine and related compounds.

| Parameter | Value | Conditions | Reference |

| Alkylation Rate Constant (k₂) with N-acetylcysteine | 3.0 M⁻¹s⁻¹ | pH 7.5 | [1][2] |

| Comparative Alkylation Rate Constant (N-chloroacetyltyramine) | 0.12 M⁻¹s⁻¹ | pH 7.5 | [3][2] |

| Yield of ¹²⁵I-labeled N-iodoacetyl-3-monoiodotyramine | 50% | Based on starting iodide | [3][2] |

| Protein | Labeling Reagent | Labeling Efficiency | Reference |

| MutT/nudix family protein | TMR-maleimide | 81% | |

| Nitrogen regulatory protein P-II 1 (glnB-1) | Cy3B-maleimide | 75% | |

| Peptidyl-prolyl cis-trans isomerase FklB | TMR-maleimide | 75% | |

| dnaK, chaperone protein | TMR-maleimide | 80% | |

| rpoE, sigma-24 factor | Cy3B-maleimide* / Alexa488-maleimide | 80% / 94% | |

| rpoH, sigma-32 factor | Cy3B-maleimide | 75% | |

| Integration host factor alpha | Cy3B-maleimide | 90% | |

| Integration host factor beta | Cy3B-maleimide | 85% | |

| Clusterin (N-terminal labeling) | NHS-ester dye | ~30% (after purification) |

Note: Data for maleimide-based labeling is provided as a proxy for the efficiency of thiol-reactive chemistry, as specific efficiency data for N-Iodoacetyltyramine with these proteins was not available in the searched literature. The underlying principle of targeting cysteine residues is the same.

Experimental Protocols

Protocol 1: General Procedure for Protein Labeling with N-Iodoacetyltyramine

This protocol provides a general guideline for the conjugation of N-Iodoacetyltyramine to a protein containing accessible cysteine residues.

Materials:

-

Protein of interest (with at least one free cysteine residue) in a suitable buffer (e.g., phosphate buffer, pH 7.5-8.5)

-

N-Iodoacetyltyramine

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Reducing agent (e.g., Dithiothreitol - DTT or Tris(2-carboxyethyl)phosphine - TCEP)

-

Quenching reagent (e.g., 2-Mercaptoethanol or L-cysteine)

-

Desalting column or dialysis equipment

-

Reaction buffer: 50 mM Tris-HCl, 150 mM NaCl, 1 mM EDTA, pH 8.0

Procedure:

-

Protein Preparation: a. If the protein has intramolecular disulfide bonds that need to be reduced to expose free cysteines, treat the protein with a 10-fold molar excess of DTT for 1 hour at room temperature. b. Remove the reducing agent by dialysis against the reaction buffer (pre-sparged with nitrogen to remove oxygen) or by using a desalting column.

-

Reagent Preparation: a. Prepare a 10 mM stock solution of N-Iodoacetyltyramine in DMF or DMSO.

-

Conjugation Reaction: a. To the prepared protein solution, add the N-Iodoacetyltyramine stock solution to achieve a final molar ratio of 5-20 moles of reagent per mole of protein. The optimal ratio should be determined empirically for each protein. b. Incubate the reaction mixture for 2 hours at room temperature in the dark.

-

Quenching the Reaction: a. Add a quenching reagent (e.g., 2-Mercaptoethanol to a final concentration of 50 mM) to consume any unreacted N-Iodoacetyltyramine. b. Incubate for 30 minutes at room temperature.

-

Purification of the Conjugate: a. Remove excess reagent and byproducts by size-exclusion chromatography (desalting column) or by dialysis against a suitable storage buffer (e.g., PBS).

-

Characterization: a. Confirm the conjugation and determine the labeling efficiency using techniques such as mass spectrometry (to observe the mass shift upon conjugation) or by quantifying a reporter group (if one was attached to the tyramine).

Protocol 2: Preparation of ¹²⁵I-Labeled N-Iodoacetyltyramine

This protocol outlines the radioiodination of N-Iodoacetyltyramine for use as a radioactive labeling agent.

Materials:

-

N-Iodoacetyltyramine

-

Na¹²⁵I (carrier-free)

-

Chloramine-T

-

Sodium metabisulfite

-

Phosphate buffer (0.1 M, pH 7.5)

-

HPLC system for purification

Procedure:

-

Reaction Setup: a. In a shielded vial, combine 10 µg of N-Iodoacetyltyramine (dissolved in a small volume of DMF) with 1 mCi of Na¹²⁵I in 50 µL of phosphate buffer.

-

Initiation of Iodination: a. Add 10 µL of a freshly prepared Chloramine-T solution (1 mg/mL in phosphate buffer) to initiate the iodination reaction. b. Allow the reaction to proceed for 60 seconds at room temperature.

-

Quenching the Reaction: a. Stop the reaction by adding 20 µL of sodium metabisulfite solution (2 mg/mL in phosphate buffer).

-

Purification: a. Purify the ¹²⁵I-labeled N-Iodoacetyltyramine from unreacted iodide and other components using reverse-phase HPLC.

-

Quantification: a. Determine the specific activity of the purified product using a gamma counter.

Visualizations

Caption: Experimental workflow for protein bioconjugation using N-Iodoacetyltyramine.

Caption: Reaction mechanism of N-Iodoacetyltyramine with a cysteine residue.

Conclusion

N-Iodoacetyltyramine is a powerful and versatile tool for bioconjugation, offering high reactivity and specificity for cysteine residues. Its utility in site-specific protein modification, radioiodination, and affinity labeling makes it a valuable reagent for a wide range of applications in basic research, diagnostics, and therapeutics. The protocols and data presented in this application note provide a foundation for researchers to effectively utilize N-Iodoacetyltyramine in their bioconjugation strategies. As with any bioconjugation reaction, empirical optimization of reaction conditions is recommended to achieve the desired outcome for a specific biomolecule of interest.

References

Application Notes and Protocols for Site-Specific Protein Derivatization using N-Iodoacetyltyramine

For Researchers, Scientists, and Drug Development Professionals

Introduction